molecular formula C23H21N3O8S B15178722 5-Ethyl-3,8-dinitro-6-phenylphenanthridinium ethyl sulphate CAS No. 93840-65-4

5-Ethyl-3,8-dinitro-6-phenylphenanthridinium ethyl sulphate

Cat. No.: B15178722
CAS No.: 93840-65-4
M. Wt: 499.5 g/mol
InChI Key: KVSATGGMSSOVOB-UHFFFAOYSA-M
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Description

5-Ethyl-3,8-dinitro-6-phenylphenanthridinium ethyl sulphate: is a complex organic compound with the molecular formula C23H21N3O8S and a molecular weight of 499.49314 g/mol . This compound is characterized by its phenanthridinium core, which is substituted with ethyl, nitro, and phenyl groups, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-3,8-dinitro-6-phenylphenanthridinium ethyl sulphate typically involves multi-step organic reactions. The starting materials often include phenanthridine derivatives, which undergo nitration, alkylation, and sulfonation reactions. The nitration process introduces nitro groups at the 3 and 8 positions, while the alkylation step adds an ethyl group at the 5 position. The phenyl group is introduced through a Friedel-Crafts acylation reaction. Finally, the compound is converted to its ethyl sulphate salt form through a reaction with ethyl sulphate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Ethyl-3,8-dinitro-6-phenylphenanthridinium ethyl sulphate is used as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis .

Biology and Medicine: Its phenanthridinium core is known for its intercalating properties, which can be exploited in the design of DNA-binding drugs .

Industry: In the industrial sector, this compound can be used in the production of dyes and pigments due to its chromophoric properties. It may also find applications in the development of materials with specific electronic properties .

Mechanism of Action

The mechanism of action of 5-Ethyl-3,8-dinitro-6-phenylphenanthridinium ethyl sulphate involves its interaction with biological macromolecules. The phenanthridinium core can intercalate into DNA, disrupting the normal function of the nucleic acid. The nitro groups may also participate in redox reactions within the cell, contributing to its biological activity .

Comparison with Similar Compounds

  • 3,8-Diamino-5-ethyl-6-phenylphenanthridinium bromide
  • Ethidium bromide
  • Homidium bromide

Comparison: 5-Ethyl-3,8-dinitro-6-phenylphenanthridinium ethyl sulphate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to ethidium bromide, which is widely used as a nucleic acid stain, this compound may offer different intercalation dynamics and redox properties due to the presence of nitro groups .

Properties

CAS No.

93840-65-4

Molecular Formula

C23H21N3O8S

Molecular Weight

499.5 g/mol

IUPAC Name

5-ethyl-3,8-dinitro-6-phenylphenanthridin-5-ium;ethyl sulfate

InChI

InChI=1S/C21H16N3O4.C2H6O4S/c1-2-22-20-13-16(24(27)28)9-11-18(20)17-10-8-15(23(25)26)12-19(17)21(22)14-6-4-3-5-7-14;1-2-6-7(3,4)5/h3-13H,2H2,1H3;2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

KVSATGGMSSOVOB-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-].CCOS(=O)(=O)[O-]

Origin of Product

United States

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